molecular formula C14H12ClNO3 B1423521 Methyl 2-amino-5-(4-chlorophenoxy)benzoate CAS No. 1291530-09-0

Methyl 2-amino-5-(4-chlorophenoxy)benzoate

Cat. No. B1423521
M. Wt: 277.7 g/mol
InChI Key: DIUBGOGVZQHIAD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-(4-chlorophenoxy)benzoate” is a chemical compound with the CAS Number: 1291530-09-0 . It has a molecular weight of 277.71 and its IUPAC name is methyl 2-amino-5-(4-chlorophenoxy)benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClNO3/c1-18-14(17)12-8-11(6-7-13(12)16)19-10-4-2-9(15)3-5-10/h2-8H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.3±0.1 g/cm^3 , a boiling point of 293.9±20.0 °C at 760 mmHg , and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound’s molar refractivity is 47.2±0.3 cm^3 .

Scientific Research Applications

  • Polymer Synthesis Applications:

    • Kricheldorf and Thomsen (1992) demonstrated the use of this compound in synthesizing thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, highlighting its role in polymer chemistry (Kricheldorf & Thomsen, 1992).
  • Chemical Reagent Development:

    • Casimir, Guichard, and Briand (2002) described the development of a new reagent, Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives, showcasing its utility in organic synthesis (Casimir, Guichard, & Briand, 2002).
  • Pharmacological Research:

    • Wu et al. (1997) utilized a derivative of this compound in the synthesis of a propoxyphene active ester, contributing to the development of a microparticle-based immunoassay for detecting propoxyphene and its metabolites (Wu et al., 1997).
  • Material Science:

    • Guillaneuf et al. (2010) explored its use in the context of nitroxide-mediated photopolymerization, highlighting its application in the development of novel photoinitiators (Guillaneuf et al., 2010).
  • Analytical Chemistry:

    • Catalina et al. (2000) developed a method for determining chlorophenoxy acid herbicides in water, where this compound played a role in the in situ esterification process (Catalina et al., 2000).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

methyl 2-amino-5-(4-chlorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)12-8-11(6-7-13(12)16)19-10-4-2-9(15)3-5-10/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUBGOGVZQHIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(4-chlorophenoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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